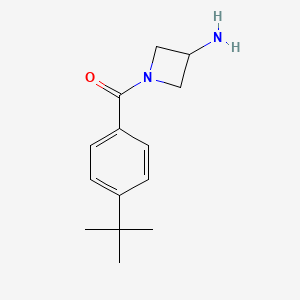

1-(4-Tert-butylbenzoyl)azetidin-3-amine

Overview

Description

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Tert-butylbenzoyl)azetidin-3-amine are not extensively detailed in the available resources. It is known that its molecular weight is 232.32 g/mol.Scientific Research Applications

Antimicrobial Studies

Several studies have synthesized and tested azetidinone derivatives for their antimicrobial properties. For instance, novel azetidin-2-ones have been evaluated for their antimicrobial activity against various bacterial strains, demonstrating significant potential as antimicrobial agents. This suggests that compounds related to "1-(4-Tert-butylbenzoyl)azetidin-3-amine" could be explored for the development of new antimicrobial drugs (Ansari & Lal, 2009; Mistry & Desai, 2006).

Synthesis of Amino Acid Derivatives

Research has also focused on the synthesis of amino acid derivatives using azetidine and azetine frameworks. Chiral donor–acceptor azetines have been utilized in powerful reactants for the synthesis of amino acid derivatives, indicating that "this compound" could potentially be involved in the synthesis of biologically active peptides and natural products (Marichev et al., 2019).

Self-Assembly and Molecular Arrays

The ability of azetidine derivatives to engage in hydrogen bonding has been explored for the creation of layered molecular arrays and self-assembled structures. Such studies highlight the potential of "this compound" derivatives in materials science and the development of novel supramolecular architectures (Armstrong et al., 2002).

Synthesis of Nitrogen-Containing Heterocycles

Azetidine compounds are pivotal in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and bioactive molecules. The research shows how azetidine derivatives can be transformed into various cyclic products, underscoring their versatility in organic synthesis and drug development (Singh, D’hooghe, & Kimpe, 2008).

Catalysis and Organic Synthesis

The use of azetidine derivatives in catalytic processes and organic synthesis has been documented, including the synthesis of indolines by palladium-catalyzed amination of C(sp3)-H bonds. Such studies indicate the role of azetidine derivatives in facilitating complex organic transformations, potentially leading to the development of new catalytic methods and synthetic pathways (Sun et al., 2019).

Safety and Hazards

The safety data sheet for a related compound, 4-tert-Butylbenzoyl chloride, indicates that it is a combustible liquid that causes severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . While this does not directly apply to 1-(4-Tert-butylbenzoyl)azetidin-3-amine, it suggests that similar precautions may be necessary.

Properties

IUPAC Name |

(3-aminoazetidin-1-yl)-(4-tert-butylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-14(2,3)11-6-4-10(5-7-11)13(17)16-8-12(15)9-16/h4-7,12H,8-9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVNEHGGVHOEMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

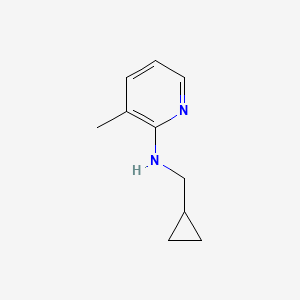

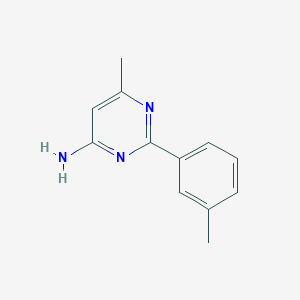

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

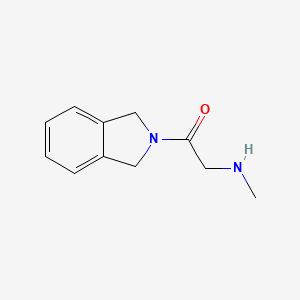

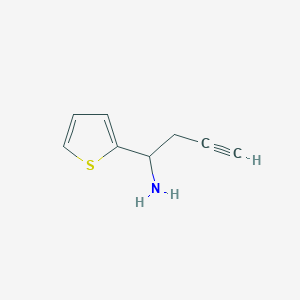

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine](/img/structure/B1469027.png)